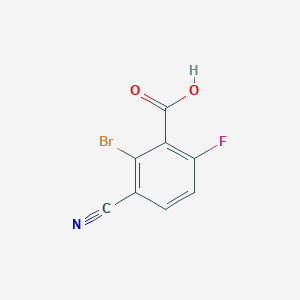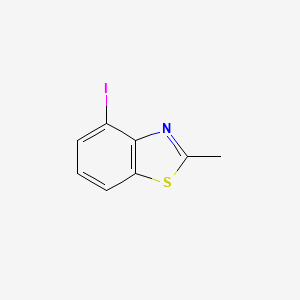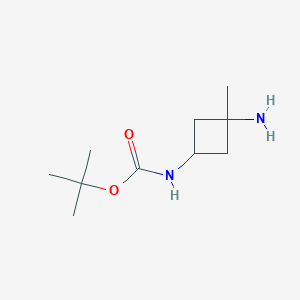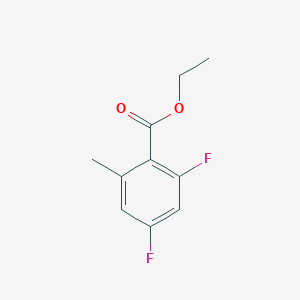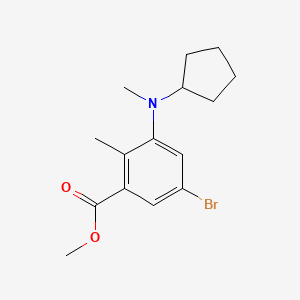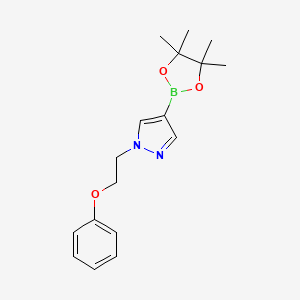![molecular formula C11H20Cl2N4O B1402375 Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride CAS No. 1361116-90-6](/img/structure/B1402375.png)
Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride
Vue d'ensemble
Description
Cyclopentanecarboxylic acid is an organic compound with the formula C5H9CO2H. It is a colorless nonvolatile oil . The compound you mentioned seems to be a derivative of this acid, with additional functional groups attached.
Synthesis Analysis
Cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Physical And Chemical Properties Analysis
Cyclopentanecarboxylic acid has a molecular weight of 114.144 g·mol −1, appears as a colorless oil, has a density of 1.0510 g/cm 3, a melting point of −7 °C, and a boiling point of 212 °C . The properties of the specific compound you mentioned would depend on the additional functional groups present.Applications De Recherche Scientifique
Synthesis and Characterization
- Cyclopentanecarboxylic acid derivatives have been synthesized and characterized for their potential applications. For instance, the synthesis of pyrazole carboxylic acid derivatives and their evaluation for antiglaucoma activity have been a notable area of study (Kasımoğulları et al., 2010).
Development of New Compounds and Processes
- New compounds involving cyclopentanecarboxylic acid derivatives have been developed. For example, the synthesis of ω-heterocyclic amino acids from carboxy lactams has been achieved, showcasing a novel approach to creating new compounds (Singh et al., 2005).
Application in Insecticides
- Cyclopentanecarboxylic acid derivatives have been used in developing insecticidal compounds. A study focused on the scalable process development for an insecticidal candidate, tyclopyrazoflor, illustrates this application (Yang et al., 2019).
Potential in Antiproliferative and Antibacterial Activities
- The synthesis of cyclopentanecarboxylic acid derivatives and their preliminary evaluation for antiproliferative activity against human cancer cell lines have been explored (Pirol et al., 2014). Additionally, certain derivatives have shown antibacterial activities (Bildirici et al., 2007).
Safety and Hazards
Cyclopentanecarboxylic acid has been labeled with the signal word “Warning” and hazard statements H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The safety and hazards of the specific compound you mentioned would depend on the additional functional groups present.
Propriétés
IUPAC Name |
N-[1-(2-aminoethyl)pyrazol-4-yl]cyclopentanecarboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c12-5-6-15-8-10(7-13-15)14-11(16)9-3-1-2-4-9;;/h7-9H,1-6,12H2,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIFAZUWXYVMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN(N=C2)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(4-Chloro-phenoxy)-2-trifluoromethyl-phenyl]-ethanone](/img/structure/B1402293.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole](/img/structure/B1402294.png)

![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1402298.png)

